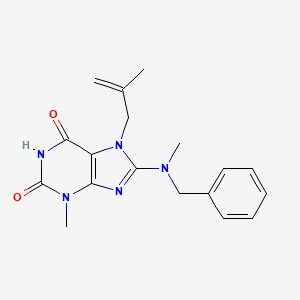

8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of the purine core. The 3-methyl group enhances steric stability, while the 7-(2-methylallyl) substituent introduces moderate hydrophobicity.

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVYWNNMUCCEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(Benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The structural characteristics include a purine core modified by a benzyl(methyl)amino group and an allyl side chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The specific compound has not been extensively studied; however, related compounds have shown promising results in various biological assays.

Antitumor Activity

Several studies have highlighted the antitumor potential of purine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. A notable study reported that related purines inhibited cell proliferation in breast cancer cells with IC50 values in the low micromolar range .

Antiviral Properties

Purine derivatives are also known for their antiviral properties. Compounds structurally similar to this one have been investigated for their ability to inhibit viral replication. For example, certain purine analogs have shown efficacy against respiratory syncytial virus (RSV), suggesting that the compound may possess similar antiviral activity .

The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its activity may involve the inhibition of key enzymes involved in nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | Purine Derivative A | 10 | |

| Antiviral | Purine Derivative B | 15 | |

| Cytotoxicity | Purine Derivative C | 5 |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Modifications |

|---|---|---|

| 8-(Benzyl(methyl)amino)-3-methyl-... | C21H26N4O3 | Benzyl(methyl)amino group |

| 8-(Phenylamino)-3-methyl-... | C20H22N4O3 | Phenyl group instead of benzyl |

| 8-(Allylamino)-3-methyl-... | C21H25N5O2 | Different side chain |

Comparison with Similar Compounds

Structural and Functional Insights

- Position 3 : Methyl substitution (common in all analogs) stabilizes the purine core and reduces metabolic degradation .

- Octyl/Propyl (): Longer alkyl chains increase lipophilicity but may reduce solubility . Naphthalen-3-yl (): Aromatic bulk improves target affinity in Eg5 inhibitors .

- Position 8: Benzyl(methyl)amino: Combines aromatic π-π interactions and moderate basicity for receptor binding . Imidazolylpropylamino (): Introduces hydrogen-bonding capacity, critical for Eg5 inhibition .

Research Findings

Computational Predictions

- Molecular dynamics simulations () predict stable binding of purine-2,6-diones in the α4/α6/L11 pocket of Eg5, driven by hydrophobic and π-π interactions . The target compound’s 2-methylallyl and benzyl groups align with these requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.